Cyclohexylmagnesium Bromide
Overview
Description
Cyclohexylmagnesium Bromide is an organometallic compound discovered by a French chemist, Victor Grignard in 1900 . It is typically used as a solution and generally exists in an equilibrium between alkyl magnesium halides (RMgX) and dialkyl magnesium (R2Mg), which form equilibrium mixtures with complicated compositions .
Synthesis Analysis
Cyclohexylmagnesium Bromide can be obtained as a formula “RMgX” by the reaction of halogenated hydrocarbons with magnesium metal in anhydrous solvents such as diethyl ether . In the synthesis of seven-membered ring analogues of ketamine, a sequence of five reactions was used which previously applied for ketamine synthesis .
Molecular Structure Analysis
The molecular formula of Cyclohexylmagnesium Bromide is C6H11BrMg, and its molecular weight is 187.36 .
Chemical Reactions Analysis
Cyclohexylmagnesium Bromide has been widely used in organic synthesis . It is involved in various reactions such as isomerization polymerization of alkenylcyclohexanes, intramolecular rearrangements of vinylidenecyclopropanes, and cycloisomerization of cyclic and acyclic enynes .
Physical And Chemical Properties Analysis
Cyclohexylmagnesium Bromide is a liquid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid are air sensitivity and moisture sensitivity .
Scientific Research Applications
- Kumada-Corriu-Tamao Cross-Coupling: Cyclohexylmagnesium bromide serves as a valuable nucleophile in cross-coupling reactions. For instance, it can react with various tri- and tetrabromothiophenes and symmetrical dibromo-2,2’-bithiophenes under normal conditions using palladium, nickel, or iron complexes .
- When acyclic secondary alkyl Grignard reagents are used, chain walking occurs due to β-hydride elimination and reinsertion. This phenomenon leads to a mixture of branched and linear cross-coupling products .
Cross-Coupling Reactions:
Chain Walking and β-Hydride Elimination:
Mechanism of Action
Target of Action
Cyclohexylmagnesium bromide is a Grignard reagent . Grignard reagents are organometallic compounds that are primarily used as nucleophiles in the formation of carbon-carbon bonds . They target electrophilic carbon species, such as epoxides, aldehydes, ketones, and esters .
Mode of Action
The mode of action of cyclohexylmagnesium bromide involves the formation of new carbon-carbon bonds . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the target molecule . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Cyclohexylmagnesium bromide is involved in several biochemical pathways. It participates in the isomerization polymerization of alkenylcyclohexanes, intramolecular rearrangements of vinylidenecyclopropanes, and cycloisomerization of cyclic and acyclic enynes . These reactions lead to the formation of new organic compounds with potential biological activity .
Pharmacokinetics
It is typically prepared and used immediately in a controlled laboratory setting .
Result of Action
The result of the action of cyclohexylmagnesium bromide is the formation of new organic compounds through the creation of carbon-carbon bonds . For example, it can react with carbon dioxide (CO2) to give carboxylic acids . It can also participate in the synthesis of biologically active molecules, including dipeptidyl boronic acid proteasome inhibitors .
Action Environment
The action of cyclohexylmagnesium bromide is highly dependent on the environment. It is sensitive to moisture and air, and it requires an anhydrous and oxygen-free environment for its preparation and reactions . The reaction is typically carried out in a solvent like dry ether . The rate and efficiency of the reaction can be influenced by factors such as temperature and the presence of other substances .
Safety and Hazards
Cyclohexylmagnesium Bromide is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is suspected of causing cancer and damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .
Future Directions
Cyclohexylmagnesium Bromide has been used in the synthesis of seven-membered ring analogues of ketamine . It has also been used in the optimization of Kumada cross-coupling reactions of tri- and tetra-bromothiophenes and symmetrical di-bromo-2, 2’ bithiophene . These studies suggest that Cyclohexylmagnesium Bromide has potential applications in the synthesis of new compounds and materials.
properties
IUPAC Name |
magnesium;cyclohexane;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTXWCQFWLOXAT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]CC1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylmagnesium Bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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